3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of 3-alkylindoles. This compound contains an indole moiety with an alkyl chain at the 3-position and a thiophene carboxamide group. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiophene carboxamide group can be introduced through amide bond formation using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The thiophene carboxamide group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Contains an indole moiety with a methyl group at the nitrogen position.
Indole-3-acetic acid: A plant hormone with an indole moiety and a carboxylic acid group.
Indole-3-carbinol: Found in cruciferous vegetables, with an indole moiety and a hydroxymethyl group.
Uniqueness
3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the indole and thiophene carboxamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920505-87-9 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-11-8-10-21-16(11)17(20)18-9-7-13-12(2)19-15-6-4-3-5-14(13)15/h3-6,8,10,19H,7,9H2,1-2H3,(H,18,20) |
InChI Key |
JDXOESZXAHAJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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